

# Technical Support Center: ONC201 Dose Escalation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TMX-201	
Cat. No.:	B10855017	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding ONC201 dose escalation studies in clinical trials. The following troubleshooting guides and frequently asked questions (FAQs) address common queries and potential issues encountered during experimental design and execution.

## **Frequently Asked Questions (FAQs)**

Q1: What is the recommended Phase 2 dose (RP2D) of ONC201 in clinical trials?

The recommended Phase 2 dose (RP2D) of ONC201 for adults is 625 mg administered orally once weekly.[1][2] For pediatric patients, the dose is scaled by body weight to match the adult RP2D.[3][4][5][6]

Q2: Have dose-limiting toxicities (DLTs) been observed with ONC201 at the RP2D?

No dose-limiting toxicities (DLTs) were reported at the recommended phase 2 dose of 625 mg once weekly or twice weekly in pediatric patients with H3K27M-mutated glioma.[1][3][4][5][6] The maximum planned dose of 625 mg every 3 weeks was also reached in a first-in-human trial in adults with refractory solid tumors without dose-limiting toxicity.[7]

Q3: What is the primary mechanism of action of ONC201?

ONC201 is a small molecule antagonist of the dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease caseinolytic mitochondrial matrix peptidase proteolytic



subunit (ClpP).[3][8] This dual mechanism leads to the inactivation of Akt and ERK signaling pathways and induces the integrated stress response, ultimately resulting in tumor cell death. [9][10][11]

Q4: What are the common treatment-related adverse events associated with ONC201?

The most frequently observed treatment-related adverse events are generally mild to moderate (Grade 1-2) and include fatigue, nausea, vomiting, headache, and decreased lymphocyte count.[1][3] Grade 3 toxicities have been reported in a minority of patients and include fatigue, maculopapular rash, and decreased lymphocyte count.[1]

## **Troubleshooting Guides**

Issue: Difficulty in determining the appropriate starting dose for a new preclinical or clinical study.

#### Solution:

- Review Existing Clinical Data: The established adult RP2D is 625 mg once weekly.[1][2] For pediatric populations, dosing is scaled by body weight.[3][4][5][6]
- Consult Preclinical Models: Preclinical studies in various cancer models can provide guidance on effective dose ranges. ONC201 has shown efficacy in preclinical models of high-grade glioma.[3]
- Consider the Dosing Schedule: Both once-weekly and twice-weekly dosing regimens have been explored, with the twice-weekly schedule showing greater drug exposure without accumulation.[7][12]

Issue: Unexpected toxicities observed during an experiment.

#### Solution:

Verify Dosing and Administration: Ensure the correct dose was administered and the protocol
was followed accurately. For patients with difficulty swallowing, protocols have allowed for
capsules to be opened and diluted.



- Monitor for Known Adverse Events: Be aware of the common adverse events such as fatigue, nausea, and headache.[1][3]
- Review Patient Population: Certain patient populations may be more susceptible to specific toxicities. The safety profile of ONC201 has been found to be similar in both adult and pediatric patients.[3]

#### **Data Presentation**

Table 1: Summary of ONC201 Dose Escalation and Pharmacokinetic Data from Key Clinical Trials



Clinical Trial Identifier	Patient Population	Dose Escalation Design	Recommend ed Phase 2 Dose (RP2D)	Dose- Limiting Toxicities (DLTs)	Key Pharmacoki netic Parameters (Single Dose)
NCT0341653 0	Pediatric H3 K27M-mutant diffuse midline glioma (DMG) or diffuse intrinsic pontine glioma (DIPG)	Standard 3+3	625 mg (adult equivalent, scaled by body weight) once weekly	None observed	T½: 8.4 h, Tmax: 2.1 h, Cmax: 2.3 μg/mL, AUC0-tlast: 16.4 h*μg/mL[3][4] [5][6]
NCT0252569 2	Adult recurrent bevacizumab -naïve glioblastoma	Not specified in provided results	625 mg once every 3 weeks	Not specified in provided results	Not specified in provided results[3]
Pooled Analysis (4 trials, 1 EAP)	Recurrent H3 K27M-mutant DMG (n=50)	Not Applicable	625 mg monotherapy	Grade 3 TR- TEAEs in 20% of patients; no Grade 4 or deaths	Not specified in provided results[1][13]

Table 2: Common Treatment-Related Adverse Events (All Grades) in a Pooled Analysis of ONC201 Trials (n=50)



Adverse Event	Frequency (%)
Fatigue	34%[1]
Nausea	18%[1]
Decreased Lymphocyte Count	14%[1]
Headache	10%[1]
Vomiting	10%[1]

## **Experimental Protocols**

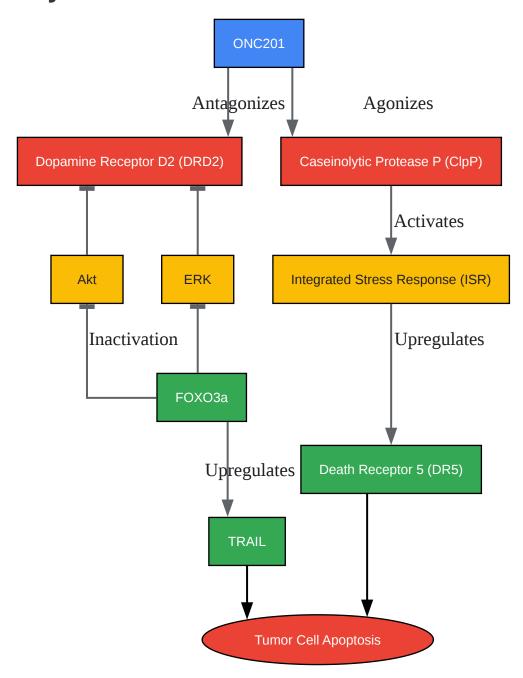
Protocol: Standard 3+3 Dose Escalation Design (as implemented in NCT03416530)

- Patient Enrollment: Enroll a cohort of 3 patients at a specific dose level.
- DLT Observation Period: Monitor patients for a 21-day period for the occurrence of dose-limiting toxicities.[3]
- Dose Escalation:
  - If 0/3 patients experience a DLT, escalate to the next dose level and enroll a new cohort of 3 patients.
  - If 1/3 patients experiences a DLT, expand the current dose level to enroll an additional 3 patients.
    - If 1/6 patients in the expanded cohort experience a DLT, escalate to the next dose level.
    - If ≥2/6 patients in the expanded cohort experience a DLT, the current dose is considered to have exceeded the maximum tolerated dose (MTD), and the next lower dose level is declared the RP2D.
  - If ≥2/3 patients experience a DLT, the current dose is considered to have exceeded the MTD, and the next lower dose level is declared the RP2D.



RP2D Determination: The RP2D is defined as the highest dose level at which ≤1 of 6
patients experiences a DLT.

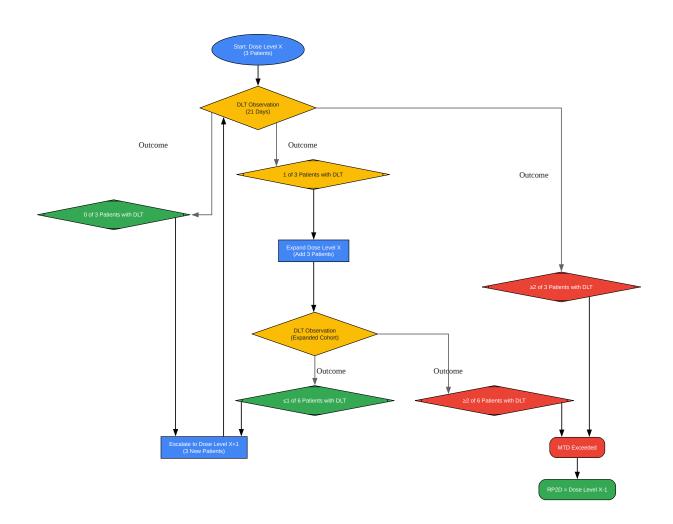
### **Mandatory Visualizations**



Click to download full resolution via product page

Caption: ONC201 Mechanism of Action.





Click to download full resolution via product page

Caption: 3+3 Dose Escalation Experimental Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. onclive.com [onclive.com]
- 2. Selective DRD2 antagonist and ClpP agonist ONC201 in a recurrent non-midline H3 K27M-mutant glioma cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Phase I dose escalation and expansion trial of single agent ONC201 in pediatric diffuse midline gliomas following radiotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and pharmacokinetics of ONC201 (dordaviprone) administered two consecutive days per week in pediatric patients with H3 K27M-mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Characterization of the Imipridone Anticancer Drug ONC201 Reveals a Negative Allosteric Mechanism of Action at the D2 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ONC201: a new treatment option being tested clinically for recurrent glioblastoma Ralff -Translational Cancer Research [tcr.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. Biological activity of weekly ONC201 in adult recurrent glioblastoma patients PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ONC201 (Dordaviprone) in Recurrent H3 K27M-Mutant Diffuse Midline Glioma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: ONC201 Dose Escalation Studies]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b10855017#onc201-dose-escalation-studies-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com